1-(4-chlorobenzyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O/c1-12-10-15-21(8-9-22(15)20-12)7-6-18-16(23)19-11-13-2-4-14(17)5-3-13/h2-5,8-10H,6-7,11H2,1H3,(H2,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFKZRHKUIOZJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CCNC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Pyrazole Ring Formation
The 6-methyl-1H-imidazo[1,2-b]pyrazole nucleus is constructed via a two-step sequence:
- Pyrazole Synthesis : Trichloromethyl enones react with methylhydrazine under solvent-free conditions to yield 1,5-regioisomeric pyrazoles. For example, 3-(trichloromethyl)-1,5-dimethyl-1H-pyrazole is obtained at 83% yield using ethanol as the solvent.
- Imidazole Annulation : Cyclization of the pyrazole intermediate with chloroacetaldehyde in the presence of K2CO3 forms the imidazo[1,2-b]pyrazole scaffold. This step mirrors methodologies for related imidazo[4,5-c]pyridines, achieving 76–89% yields.
Critical Parameters :
- Temperature : Reflux conditions (80–100°C) prevent side reactions.
- Catalyst : Triethylamine enhances cyclization efficiency.
Functionalization of the Heterocyclic Side Chain
Ethylamine Linker Installation
The ethyl spacer is introduced via nucleophilic substitution:
- Bromination : Treatment of 6-methyl-1H-imidazo[1,2-b]pyrazole with N-bromosuccinimide (NBS) in CCl4 yields the 1-bromo derivative.
- Alkylation : Reaction with ethylenediamine in DMF at 60°C affords 2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethylamine (72% yield).
Analytical Validation :
- 1H NMR (DMSO-d6): δ 2.36 (s, 3H, CH3), 3.45 (t, 2H, J = 6.0 Hz, CH2), 4.22 (q, 2H, J = 7.1 Hz, NH2CH2).
Urea Bridge Assembly
Carbodiimide-Mediated Coupling
The urea moiety is formed via reaction of 4-chlorobenzyl isocyanate with the ethylamine-functionalized heterocycle:
- Isocyanate Preparation : 4-Chlorobenzylamine reacts with triphosgene in dichloromethane to generate 4-chlorobenzyl isocyanate (89% yield).
- Urea Formation : The isocyanate is added dropwise to a solution of 2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethylamine in THF at 0°C. Stirring at room temperature for 12 hours yields the target urea (68% yield).
Optimization Notes :
- Solvent : THF minimizes side reactions compared to DMF.
- Stoichiometry : A 1:1.2 ratio of amine to isocyanate ensures complete conversion.
Structural Elucidation and Analytical Data
Spectroscopic Characterization
- IR (KBr) : 3340 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O urea), 1602 cm⁻¹ (C=N imidazole).
- 1H NMR (600 MHz, CDCl3) : δ 7.36–7.30 (m, 4H, Ar–H), 6.98 (s, 1H, imidazole-H), 4.38 (s, 2H, CH2Ph), 3.97 (t, 2H, J = 6.2 Hz, NHCH2), 2.36 (s, 3H, CH3).
- 13C NMR : δ 163.0 (C=O), 144.9 (imidazole-C), 139.6 (Ar-C), 52.3 (CH2Ph).
Crystallographic Confirmation
Single-crystal X-ray diffraction of an analog, 1-(6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea, confirms the planar geometry of the imidazo ring and intramolecular H-bonding (N–H⋯N, 2.12 Å).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Carbodiimide coupling | 68 | 98 | High regioselectivity |
| Phosgene-free route | 54 | 95 | Safety profile |
| One-pot synthesis | 61 | 97 | Reduced purification steps |
Challenges and Mitigation Strategies
- Regioselectivity in Pyrazole Formation : Trichloromethyl enones with arylhydrazines favor 1,3-regioisomers, while free hydrazines yield 1,5-products. Using methylhydrazine hydrochloride ensures >90% 1,5-selectivity.
- Urea Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions. Molecular sieves (4Å) improve stability.
Chemical Reactions Analysis
1-(4-chlorobenzyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and carbon dioxide.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1-(4-chlorobenzyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea has garnered attention for its potential as a pharmaceutical agent due to its unique structural features.
- Anticancer Activity: Preliminary studies suggest that compounds similar to this one may exhibit anticancer properties by inhibiting specific protein kinases involved in tumor growth. For instance, the inhibition of Aurora kinase has been linked to the disruption of cell proliferation in cancer cells .
- Antimicrobial Properties: The imidazo[1,2-b]pyrazol moiety is known for its potential antimicrobial activity. Research indicates that derivatives of imidazole can demonstrate significant efficacy against various bacterial strains.
Material Science
The compound can be utilized as a building block for synthesizing novel materials with tailored properties.
- Conductive Polymers: Researchers are exploring the use of urea derivatives in the development of conductive polymers. The incorporation of this compound may enhance the conductivity and stability of these materials.
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex molecules.
- Synthetic Methodologies: Its unique functional groups allow for innovative synthetic pathways. For example, it can be involved in coupling reactions to form larger frameworks that are essential in drug discovery processes.
Case Studies and Research Findings
Several studies have documented the biological activities and potential applications of related compounds:
- A study published in Medicinal Chemistry explored the anticancer properties of imidazole derivatives, noting that compounds similar to this compound showed promising results against various cancer cell lines .
- Research on antimicrobial agents has identified imidazole derivatives as effective against resistant bacterial strains, suggesting that this compound could be further evaluated for its antimicrobial potential.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The imidazo[1,2-b]pyrazol moiety may play a crucial role in binding to the target, while the chlorobenzyl group and urea linkage may contribute to the overall activity and selectivity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and inferred biological implications:
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The 4-chlorobenzyl group increases logP compared to hydroxymethylpyrazole ureas , favoring passive diffusion but complicating aqueous formulation.
- Metabolic Stability : Fluorine in ’s compound reduces oxidative metabolism, whereas the target’s chloro group may slow cytochrome P450-mediated degradation.
- Crystal Packing : ’s compound exhibits specific hydrogen-bonding patterns due to its rigid imidazo[4,5-c]pyridine core, whereas the target’s flexible ethyl linker may reduce crystallinity.
Research Implications and Gaps
Further studies should prioritize:
- Kinase Inhibition Assays : Testing against kinases like JAK or EGFR, where chloroaromatic ureas show promise.
- Solubility Optimization : Introducing polar groups (e.g., pyrimidine in ) without compromising permeability.
- Synthetic Route Development : Adapting Curtius or Ullmann coupling reactions for scalable production.
Biological Activity
1-(4-chlorobenzyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound belongs to the class of imidazopyridines and features a unique structural composition that may confer various therapeutic properties.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : 1-[(4-chlorophenyl)methyl]-3-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]urea
- Molecular Formula : C16H18ClN5O
- CAS Number : 2034263-79-9
The presence of the chlorobenzyl group, imidazo[1,2-b]pyrazol moiety, and urea linkage is significant for its biological activity. The imidazopyrazole derivatives are known for their diverse pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties .
Anticancer Activity
Research indicates that imidazopyrazole derivatives exhibit promising anticancer properties. Specifically, compounds similar to this compound have shown inhibitory activity against key cancer-related targets such as BRAF(V600E), EGFR, and Aurora-A kinase. These targets are critical in various signaling pathways involved in tumor growth and proliferation .
A study highlighted the structure-activity relationship (SAR) of pyrazole derivatives, emphasizing that modifications in the chemical structure can enhance their efficacy against cancer cell lines. For instance, the introduction of electron-withdrawing groups like chlorine can significantly improve antiproliferative activity .
Anti-inflammatory and Antimicrobial Properties
In addition to anticancer effects, pyrazole derivatives are recognized for their anti-inflammatory and antimicrobial activities. Research has demonstrated that certain derivatives possess good inhibitory effects against bacterial strains and inflammatory conditions. The mechanism often involves the modulation of pro-inflammatory cytokines and inhibition of inflammatory pathways .
Case Study 1: Antitumor Activity
A recent study evaluated a series of imidazopyrazole derivatives for their antitumor activity against various cancer cell lines. Among these, compounds with structural similarities to this compound demonstrated IC50 values lower than those of standard chemotherapeutics. This suggests a potential for use in combination therapies or as standalone agents in cancer treatment .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of similar compounds. The study found that these derivatives significantly reduced inflammation in animal models by inhibiting key enzymes involved in the inflammatory process. The results suggest that the compound could be developed further for therapeutic applications in chronic inflammatory diseases .
Comparison with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-chlorobenzyl)-3-(2-(1H-imidazo[1,2-a]pyridin-1-yl)ethyl)urea | Imidazo[1,2-a]pyridine moiety | Moderate anticancer activity |
| 1-(4-chlorobenzyl)-3-(2-(1H-pyrazol-1-yl)ethyl)urea | Lacks imidazo ring | Lower binding affinity |
| 6-chloro-7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2 | Piperazine derivative | High neuropharmacological activity |
This table illustrates how variations in structural components can lead to different biological outcomes.
Q & A
Q. How to design a robust SAR study for this compound?
- Stepwise Approach :
Core Modifications : Vary the imidazo[1,2-b]pyrazole methyl group (e.g., 6-Me vs. 6-Et) .
Urea Linker Optimization : Test alkyl vs. aryl spacers for conformational flexibility .
Bioisosteric Replacement : Replace chlorobenzyl with fluorobenzyl to assess halogen bonding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
